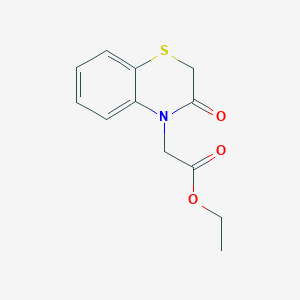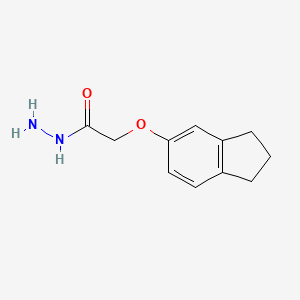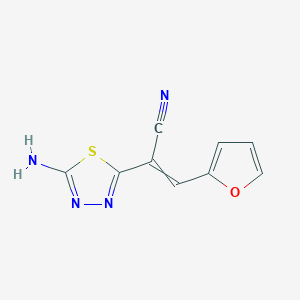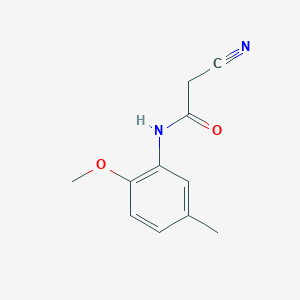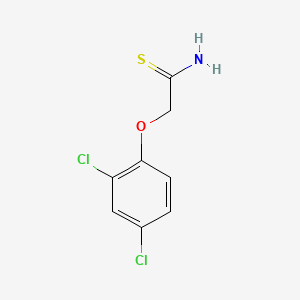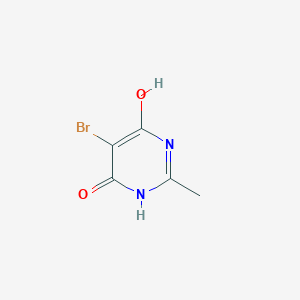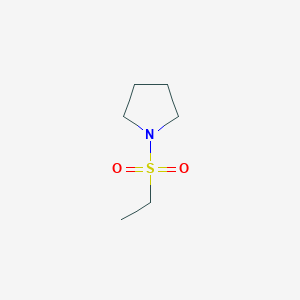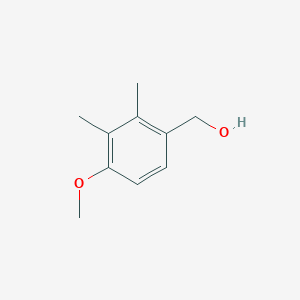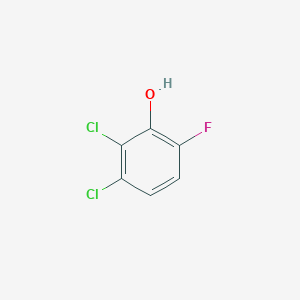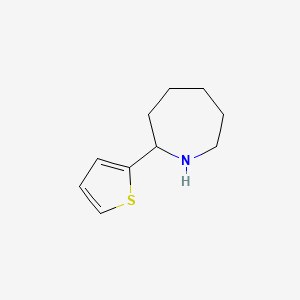![molecular formula C13H18N2 B1335269 2-苄基辛氢吡咯[3,4-c]吡咯 CAS No. 86732-22-1](/img/structure/B1335269.png)
2-苄基辛氢吡咯[3,4-c]吡咯
描述
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C13H18N2 . It has a molecular weight of 202.3 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is 1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyloctahydropyrrolo[3,4-c]pyrrole are not detailed in the literature, pyrrole compounds are known to participate in a wide range of reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride, as well as Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a colorless to pale-yellow to yellow-brown liquid .科学研究应用
合成和化学性质
区域选择性烷基化和苄基化:吡咯,包括类似于2-苄基辛氢吡咯[3,4-c]吡咯的结构,被用作区域选择性烷基化和苄基化的导向基团。这个过程产生取代吡咯-2-基苯,在各种化学合成中很有用(Wiest, Poethig, & Bach, 2016)。
吡咯[3,4-d][1,2]二氮杂环的合成:包括吡咯[3,4-c]吡咯衍生物在内的2,3-苯二氮杂环结构的杂环类似物被合成,用于潜在的药用化合物。这包括开发制备吡咯[3,4-d][1,2]二氮杂环的方法,这是与药用化合物设计相关的一类化合物(Kharaneko & Bogza, 2013)。
碳-13核磁共振研究:对各种吡咯衍生物,包括2-苄基和2-甲基衍生物,进行了详细的碳-13核磁共振研究。这项研究对于理解这些化合物的电子结构和化学行为至关重要(Ohnmacht等,1983)。
芳基-Csp(3)键旋转阻碍:研究吡咯衍生物中芳基-Csp(3)键的旋转阻碍,包括类似于2-苄基辛氢吡咯[3,4-c]吡咯的化合物,有助于理解它们的动态特性。这些知识对它们在各种化学和制药合成中的应用至关重要(Damodaran et al., 2009)。
在材料科学中的应用
电聚合和电化学性质:吡咯的衍生物,包括类似于2-苄基辛氢吡咯[3,4-c]吡咯的化合物,已被用于开发自组装单分子层和电聚合材料。这些材料被用于研究它们的电化学性质,表明在先进材料科学中有潜在应用(Schneider et al., 2017)。
发光聚合物的合成:已经探索了含有吡咯[3,4-c]吡咯-1,4-二酮单元的聚合物的合成,这些单元类似于2-苄基辛氢吡咯[3,4-c]吡咯的结构。这些聚合物表现出强烈的荧光,对于有机电子应用很感兴趣(Zhang & Tieke, 2008)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
属性
IUPAC Name |
5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBSJQWEYXEPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007067 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
86732-22-1, 172739-04-7 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
